Allene
Overview
Description
Allenes, compounds with a C=C=C core structure, have intrigued scientists for their unique geometric and electronic properties, serving as versatile intermediates in organic synthesis. The allure of allenes lies in their ability to engage in diverse chemical reactions, thanks to their cumulated diene system, which imparts both reactivity and selectivity.
Synthesis Analysis
Recent advances have expanded the methodologies for allene synthesis, highlighting their role as crucial building blocks in complex molecular construction. Techniques such as electrophilic addition, cyclization reactions, and the use of palladium-catalyzed hydrogen-transfer reactions have been developed, offering efficient pathways to generate allenes from readily available starting materials, including propargylic alcohols and alkynes, with notable regio- and stereoselectivity (Ma, 2009), (Nakamura et al., 2004).
Molecular Structure Analysis
Allenes exhibit a unique molecular structure where two double bonds are cumulated, leading to a linear triatomic segment with perpendicular planes of π orbitals. This geometric arrangement has been elucidated through techniques such as NMR in nematic solvents and high-resolution photoelectron spectroscopy, providing insights into the bond lengths and angles critical for understanding allene's reactivity and interactions (Sackmann, 1969), (Yang et al., 1990).
Chemical Reactions and Properties
Allenes participate in a wide range of chemical reactions, including electrophilic additions, cycloadditions, and catalytic asymmetric syntheses. Their ability to undergo transformation under mild conditions while retaining stereogenic information makes them invaluable for constructing complex molecular architectures. Notably, allenes have been employed in gold-catalyzed nucleophilic cyclizations and palladium-catalyzed intermolecular cycloadditions, demonstrating their utility in forming carbo- and heterocycles with high efficiency and selectivity (Krause & Winter, 2011), (Ye & Ma, 2014).
Scientific Research Applications
Allenes are valuable organic molecules that feature unique physical and chemical properties . They are often found in natural products and act as versatile building blocks for the access of complex molecular targets . Here are some fields where they have applications:
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Natural Product Synthesis : Allenes are key moieties found in many natural products . They serve as valuable building blocks toward complex molecular targets, revealing novel applications in natural product synthesis .
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Pharmaceutical Chemistry : Allenes are also found in many pharmaceuticals . They have shown their value in pharmaceutical chemistry, where they are used in the synthesis of complex molecular targets .
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Materials Science : In the field of materials science, allenes have proven their worth. They are used in the synthesis of functional materials .
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Organic Synthesis : Allenes serve as versatile synthons in the fields of modern organic synthesis . They are used in a wide array of approaches for allene synthesis, such as prototropic isomerization of alkynes, sigmatropic rearrangement of propargylics, addition to 1,3-enynes, 1,2-eliminations, nucleophilic substitutions, and other efficient methods .
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Bioactive Molecule Design : In the design of bioactive molecules, allenes play a significant role . They are used as synthons in the design of these molecules .
For each of these applications, various methodologies and pathways have been established for the synthesis of allenes . Recently, more methods for radical synthesis of allenes have been developed, emphasizing their great synthetic values . These methods involve categorizing them into different types of substrates as well as distinct catalytic systems .
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Radical Transformations for Allene Synthesis : Radical transformations have been used for allene synthesis . This involves the synthesis of allenes via radical intermediates by categorizing them into different types of substrates as well as distinct catalytic systems . The mechanistic studies and synthetic challenges are often highlighted in this field .
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Synthesis of Allenic Natural Products and Allenic-Based Optoelectronic Materials : Allenes have been used in the synthesis of allenic natural products and allenic-based optoelectronic materials . This involves a variety of new methodologies and pathways for the synthesis of allenes .
Safety And Hazards
Future Directions
properties
IUPAC Name |
propa-1,2-diene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4/c1-3-2/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYABWNGZIDDRAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4 | |
Record name | PROPADIENE, STABILIZED | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/14858 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Propadiene | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Propadiene | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
24979-93-9 | |
Record name | Polyallene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24979-93-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID1029178, DTXSID801027035 | |
Record name | 1,2-Propadiene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1029178 | |
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Record name | 1,2-Propadiene-1,3-diylidene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801027035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
40.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Propadiene, stabilized appears as a colorless flammable gas. May become unstable. Not toxic but asphyxiation may occur because of displacement of oxygen. Under prolonged exposure to fire or heat the containers may rupture violently and rocket., Liquid, Colorless gas; [HSDB] | |
Record name | PROPADIENE, STABILIZED | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/14858 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1,2-Propadiene | |
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Record name | Propadiene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/1542 | |
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Boiling Point |
-34.5 °C @ 760 MM HG | |
Record name | PROPADIENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5135 | |
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Solubility |
INSOL IN WATER; SOL IN BENZENE, PETROLEUM ETHER | |
Record name | PROPADIENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5135 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.787 | |
Record name | PROPADIENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5135 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
5430.0 [mmHg] | |
Record name | Propadiene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/1542 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
Allene | |
Color/Form |
GAS, COLORLESS | |
CAS RN |
463-49-0, 12075-35-3, 60731-10-4 | |
Record name | PROPADIENE, STABILIZED | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/14858 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Allene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=463-49-0 | |
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Record name | Propadiene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000463490 | |
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Record name | Carbon trimer | |
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Record name | Propadienylidene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060731104 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Propadiene | |
Source | EPA Chemicals under the TSCA | |
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Record name | 1,2-Propadiene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1029178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-Propadiene-1,3-diylidene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801027035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Allene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.670 | |
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Record name | PROPADIENE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4AV0LZ8QKB | |
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Record name | PROPADIENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5135 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-136 °C | |
Record name | PROPADIENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5135 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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